molecular formula C7H3ClFNO4 B2592878 2-Chloro-5-fluoro-4-nitrobenzoic acid CAS No. 149903-77-5

2-Chloro-5-fluoro-4-nitrobenzoic acid

Cat. No.: B2592878
CAS No.: 149903-77-5
M. Wt: 219.55
InChI Key: LXUZKEKXMXCKHZ-UHFFFAOYSA-N
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Description

Contextual Overview of Halogenated Nitrobenzoic Acids in Synthetic Chemistry

Halogenated nitrobenzoic acids are a class of organic compounds characterized by a benzoic acid core substituted with one or more halogen atoms and at least one nitro group. These molecules serve as crucial intermediates in organic synthesis. The presence of both halogens (F, Cl, Br, I) and a nitro group significantly influences the reactivity of the aromatic ring and the carboxylic acid function.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the carboxylic acid group compared to benzoic acid itself. wikipedia.org Halogens are also deactivating yet direct incoming electrophiles to the ortho and para positions. The interplay of these electronic effects, along with steric hindrance, dictates the regioselectivity of further chemical transformations. In synthetic chemistry, these compounds are valued as versatile precursors. The nitro group can be readily reduced to an amino group, providing a route to anilines, which are themselves key building blocks for dyes, pharmaceuticals, and polymers. The halogen substituents can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The carboxylic acid group can be converted into a wide range of derivatives, including esters, amides, and acid chlorides.

Unique Structural Features and Electronic Properties of 2-Chloro-5-fluoro-4-nitrobenzoic Acid

The specific arrangement of substituents on the this compound molecule confers a unique set of properties. The IUPAC name clearly defines the substitution pattern on the benzoic acid ring: a carboxylic acid at position 1, a chlorine atom at position 2, a fluorine atom at position 5, and a nitro group at position 4.

Key Structural and Electronic Features:

Electron-Withdrawing Groups: The molecule contains three powerful electron-withdrawing groups: the nitro (-NO2), chloro (-Cl), and fluoro (-F) substituents. These groups collectively decrease the electron density of the aromatic ring.

Increased Acidity: The strong inductive and resonance effects of the nitro and halogen groups significantly increase the acidity of the carboxylic acid proton, making it a stronger acid than benzoic acid. nih.govresearchgate.net

Activated Positions for Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes the positions ortho and para to it susceptible to nucleophilic aromatic substitution. The chlorine and fluorine atoms are potential leaving groups in such reactions.

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValue
CAS Number 114776-15-7
Molecular Formula C7H3ClFNO4
Molecular Weight 219.55 g/mol
Appearance White to light yellow crystalline powder
Melting Point 150-153 °C. google.com
Solubility Soluble in methanol (B129727), DMSO, and DMF; insoluble in water. chemicalbook.comnbinno.com
InChI Key SYZKAFCPWNFONG-UHFFFAOYSA-N. sigmaaldrich.com

Current Landscape of Academic Research on Substituted Benzoic Acids and Derivatives

Academic research on substituted benzoic acids is a broad and active field, driven by their utility in medicinal chemistry, materials science, and agrochemistry. Studies often focus on several key areas:

Synthesis of Novel Bioactive Molecules: A significant portion of research involves using substituted benzoic acids as starting materials or key intermediates for the synthesis of new pharmaceutical agents. For instance, they are used as building blocks for kinase inhibitors and other anticancer agents. nbinno.com

Development of Agrochemicals: Certain derivatives are crucial for the agrochemical industry. For example, 2-chloro-4-fluoro-5-nitrobenzoic acid is known as an intermediate in the synthesis of the herbicide saflufenacil. wipo.int

Physicochemical Studies: Researchers are investigating the fundamental properties of these molecules, such as their self-association in different solvents. acs.orgucl.ac.uk Understanding how these molecules form hydrogen-bonded dimers or other associates in solution is critical for controlling crystallization processes and predicting their behavior in various chemical environments. acs.orgucl.ac.uk

Computational and Theoretical Chemistry: Density Functional Theory (DFT) and other computational methods are employed to study the effects of different substituents on the electronic structure, acidity (pKa), and reactivity of the benzoic acid core. nih.govresearchgate.net These theoretical studies help in understanding reaction mechanisms and in the rational design of new molecules with desired properties. nih.gov

Significance of this compound as a Potential Synthon

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound is an excellent example of a versatile synthon due to its dense and strategically placed functional groups. Each group offers a "handle" for specific chemical transformations, allowing chemists to build molecular complexity in a controlled manner.

Carboxylic Acid Group: This group can be readily converted to esters, amides, or acid chlorides, enabling the connection of the molecule to other fragments.

Nitro Group: The nitro group is a precursor to an amino group via reduction. This transformation is fundamental in organic synthesis, opening up pathways to anilines which can then undergo a vast array of reactions, such as diazotization or acylation.

Halogen Atoms (Chloro and Fluoro): The chlorine and fluorine atoms are potential sites for nucleophilic aromatic substitution. Their different reactivities can potentially allow for selective replacement. They are also suitable for participating in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful methods for forming new C-C, C-N, or C-O bonds.

The multifunctionality of this compound makes it a valuable building block for creating libraries of complex molecules for drug discovery and for the efficient synthesis of specific, high-value targets like pharmaceuticals and agrochemicals. nbinno.comgoogle.com

Scope and Objectives of Research on this compound

Current and future research on this compound is focused on several key objectives aimed at fully exploiting its synthetic potential.

Optimization of Synthesis: A primary objective is the development of more efficient, cost-effective, and environmentally friendly methods for its preparation. Much of the existing literature, particularly patents, describes novel synthetic routes to improve yield and purity and to make the process suitable for industrial-scale production. google.comwipo.intgoogle.com This includes exploring alternative starting materials, such as 2-chloro-4-fluorotoluene (B151448), to circumvent issues with direct nitration of the corresponding benzoic acid. google.comgoogle.com

Exploration of Reactivity: A detailed investigation into the selective reactivity of its functional groups is a major research goal. This involves studying the conditions required to modify one functional group while leaving the others intact. For example, finding conditions to selectively replace the chlorine atom over the fluorine atom in coupling reactions would significantly enhance its utility.

Application in Target-Oriented Synthesis: A central aim is to use this compound as a key intermediate in the synthesis of complex and valuable molecules. This includes its application in producing active pharmaceutical ingredients (APIs) and new agrochemicals. chemicalbook.comwipo.int

Generation of Novel Derivatives: Researchers aim to use this compound as a scaffold to generate novel derivatives. By systematically modifying each functional group, new compounds with potentially interesting biological or material properties can be created and screened.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-fluoro-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUZKEKXMXCKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Chloro 5 Fluoro 4 Nitrobenzoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of 2-Chloro-5-fluoro-4-nitrobenzoic acid reveals two primary disconnection points, leading to distinct synthetic pathways. The analysis focuses on the carbon-nitrogen (C-N) bond of the nitro group and the carbon-carbon (C-C) bond between the aromatic ring and the carboxyl group.

Disconnection 1: C-N Bond (Nitration Route) : The most straightforward disconnection is that of the nitro group, which suggests an electrophilic aromatic substitution (nitration) reaction as the final key step. This pathway presupposes a precursor molecule that already contains the chloro, fluoro, and benzoic acid functionalities. The key precursor for this strategy is 2-chloro-5-fluorobenzoic acid .

Disconnection 2: C-C Bond (Oxidation Route) : An alternative disconnection involves the carboxyl group, tracing it back to a more readily functionalized precursor like a methyl group (-CH₃) or a trichloromethyl group (-CCl₃). This approach involves the oxidation of a substituted toluene (B28343) or the hydrolysis of a substituted benzotrichloride (B165768). This pathway requires the nitration step to be performed on the toluene-based precursor prior to the side-chain oxidation. The key precursor for this strategy is 2-chloro-5-fluoro-4-nitrotoluene or a derivative thereof.

These two distinct strategies dictate the selection of starting materials and the sequence of synthetic transformations.

Precursor Chemistry and Starting Material Selection for this compound

The selection of starting materials is a critical decision based on the chosen retrosynthetic pathway, commercial availability, and the directing effects of the substituents on the aromatic ring.

This synthetic approach utilizes 2-chloro-5-fluorobenzoic acid as the direct precursor. The synthesis involves the direct nitration of this substrate. In this electrophilic substitution reaction, the existing chloro and fluoro substituents on the aromatic ring influence the position of the incoming nitro group. The chloro group is an ortho-, para-director, while the fluoro group is also an ortho-, para-director. Their combined directing effects guide the nitro group to the C-4 position, which is para to the chloro group and ortho to the fluoro group, yielding the desired product. This route is advantageous as it builds upon a relatively complex, commercially available starting material, potentially reducing the number of synthetic steps.

This alternative strategy begins with a substituted toluene or benzotrichloride. One common pathway starts with 2-chloro-5-fluorotoluene, which is first nitrated to form 2-chloro-5-fluoro-4-nitrotoluene. google.com The methyl group of this intermediate is then oxidized to a carboxylic acid to yield the final product.

Another variation of this route involves starting with 2-chloro-5-fluorobenzotrichloride. This compound is nitrated to give 2-chloro-5-fluoro-4-nitrobenzotrichloride. patsnap.com The final carboxylic acid is then formed through the hydrolysis of the trichloromethyl group. google.com This method can be efficient as the oxidation state of the benzylic carbon in the benzotrichloride is already high, making the final conversion to a carboxylic acid straightforward. A similar process has been described starting from 2-chloro-4-fluorotoluene (B151448), which undergoes photochlorination to 2-chloro-4-fluorobenzylidene dichloride, followed by nitration and then hydrolysis-oxidation. google.com

Reaction Conditions and Optimization Protocols

The successful synthesis of this compound hinges on the careful control and optimization of reaction conditions for both the nitration and oxidation stages.

The nitration of the aromatic ring is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, commonly known as "mixed acid". The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Controlling the reaction temperature is crucial for achieving high regioselectivity and minimizing the formation of unwanted isomers. guidechem.comgoogleapis.com Nitration reactions are highly exothermic, and maintaining a low temperature, often between -5°C and 10°C, is essential. chemicalbook.com Failure to control the temperature can lead to the formation of dinitro byproducts or other isomeric impurities.

The table below summarizes typical conditions for nitration reactions on similar substrates.

Starting MaterialNitrating AgentTemperatureYieldPurityReference
2-chloro-4-fluorobenzoic acidFuming nitric acid, Conc. H₂SO₄-5 to 8°C97.1%97.2% chemicalbook.com
2-chloro-4-fluorobenzotrichlorideConc. HNO₃, Conc. H₂SO₄-2 to 2°C98.0-98.2%92.0-92.5% patsnap.com
o-chlorobenzoic acid80% HNO₃, 100% H₂SO₄Below 0°C92%>99% after recrystallization prepchem.com

This data is compiled from syntheses of closely related structural analogs and serves to illustrate common reaction parameters.

When the synthetic strategy involves a toluene or benzotrichloride precursor, the final step is the formation of the carboxylic acid group.

For benzotrichloride derivatives , the conversion is typically achieved through hydrolysis. The 2-chloro-5-fluoro-4-nitrobenzotrichloride intermediate can be hydrolyzed using aqueous acid, such as 80% sulfuric acid, at elevated temperatures (e.g., 100-110°C). google.com The reaction proceeds by converting the -CCl₃ group into the -COOH group.

For toluene derivatives , the methyl group must be oxidized. This can be accomplished using strong oxidizing agents. Common reagents for this transformation include:

Potassium permanganate (B83412) (KMnO₄) in an aqueous solution. The reaction mixture is typically heated to drive the oxidation to completion. chemicalbook.com

Hydrogen peroxide (H₂O₂) can also be employed as an oxidant, often in the final stage of a hydrolysis-oxidation sequence. google.com

Chromium trioxide (CrO₃) with periodic acid in a solvent like acetonitrile (B52724) is another effective, albeit less common, method for this type of oxidation. chemicalbook.com

The choice of oxidant and reaction conditions depends on the stability of the other functional groups on the aromatic ring.

Precursor TypeReagent(s)General ConditionsReference
BenzotrichlorideH₂SO₄, H₂OHeating (e.g., 100-110°C) google.com
TolueneKMnO₄, NaOH (aq)Heating (e.g., 95°C) chemicalbook.com
Benzylidene dichlorideH₂O₂, EthanolHeating google.com

This data illustrates common oxidative conditions for converting benzylic carbons to carboxylic acids.

Halogenation and Fluorination Strategies

The synthesis of a polysubstituted benzene (B151609) ring like that in this compound is a multi-step process where the order of introduction of substituents is critical for success. The halogenation and fluorination steps are foundational in creating the necessary precursors.

Chlorination: Direct chlorination of an aromatic ring is a common electrophilic substitution reaction. However, to achieve the desired regiochemistry, the chlorine atom is often introduced early in the synthesis. For instance, a plausible starting material for a related synthesis is o-chlorobenzoic acid or o-chlorotoluene, which establishes the chlorine at the C2 position. guidechem.compatsnap.comprepchem.com

Fluorination: Introducing fluorine onto an aromatic ring presents unique challenges. Direct fluorination with F₂ gas is highly reactive and difficult to control. Therefore, indirect methods are more common in industrial synthesis. While specific fluorination strategies leading to the 5-fluoro substitution pattern of the target compound are not detailed in available literature, general approaches include:

Nucleophilic Aromatic Substitution (SNA_r_): A nitro group or other strong electron-withdrawing group can activate the ring, allowing a fluoride (B91410) source (e.g., KF) to displace a leaving group like chlorine or another nitro group.

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻), which is typically prepared from the corresponding aniline (B41778) (amino-substituted precursor). This is a reliable but often low-yielding method.

In many established syntheses for related isomers like 2-chloro-4-fluoro-5-nitrobenzoic acid, a commercially available starting material such as 2-chloro-4-fluorotoluene is used. google.com This precursor already contains the required halogen substituents, bypassing the need for separate halogenation and fluorination steps on a simpler benzene ring and ensuring the correct initial arrangement. The carboxyl group is then formed later by oxidation of the methyl group. ncert.nic.in

Modern Synthetic Approaches and Green Chemistry Principles in the Synthesis of this compound

Modern chemical synthesis places a strong emphasis on sustainability. The principles of green chemistry—atom economy, safe solvent selection, catalysis, and waste reduction—are critical in evaluating and improving the synthesis of fine chemicals like this compound.

Atom Economy and Reaction Efficiency

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. The primary method for synthesizing compounds like 2-chloro-4-fluoro-5-nitrobenzoic acid involves the nitration of a precursor like 2-chloro-4-fluorobenzoic acid using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). chemicalbook.comgoogle.com

While this reaction can be high-yielding (over 97% in some cases), its atom economy is inherently poor. chemicalbook.com The sulfuric acid acts as a catalyst and a dehydrating agent to form the nitronium ion (NO₂⁺) electrophile, but none of its atoms are part of the final product, contributing entirely to the waste stream.

ReactantMolar Mass ( g/mol )Atoms Incorporated into Product?
C₇H₄ClFCOOH174.56Yes
HNO₃63.01Yes (NO₂)
H₂SO₄ (Catalyst)98.07No
Product
C₇H₃ClFNO₂COOH219.55-
H₂O (Byproduct)18.02-
An interactive data table illustrating the reactants and their incorporation into the final product.

This analysis highlights a key area for improvement from a green chemistry perspective: developing catalytic systems that avoid the use of stoichiometric amounts of strong acids.

Solvent Selection and Catalytic Methods

The choice of solvent is crucial for reaction efficiency, safety, and environmental impact.

Sulfuric Acid as a Solvent: In many documented procedures, concentrated sulfuric acid serves as both the catalyst and the solvent. chemicalbook.comgoogle.com While effective, this necessitates the use of large quantities, leading to highly corrosive and difficult-to-handle reaction mixtures and generating significant amounts of acidic waste upon workup and neutralization.

Organic Solvents: Some patented methods employ halogenated organic solvents like dichloromethane, dichloroethane, or chloroform (B151607) for the nitration step. google.com These solvents can improve process control but are often volatile organic compounds (VOCs) with their own environmental and health concerns.

Catalytic Approaches: The development of solid acid catalysts or other reusable catalytic systems for nitration is an active area of research aimed at replacing liquid superacids like H₂SO₄. While specific applications for this synthesis are not widely reported, such advancements would significantly improve the environmental profile of the process. In related synthetic steps, such as the hydrolysis of intermediates, catalysts like iron(III) chloride (FeCl₃) may be employed. google.com

Waste Minimization and Process Intensification

The traditional nitration process generates considerable waste, primarily in the form of spent sulfuric acid and acidic wastewater from quenching the reaction. google.com

Waste Minimization: Modern approaches focus on reducing the volume of acid used. One patent describes a process designed to be environmentally friendly with minimal "three wastes" (waste gas, wastewater, and solid waste), indicating a focus on process optimization. google.com Post-reaction, the recovery and recycling of solvents and catalysts are key strategies for waste reduction.

Stereochemical and Regiochemical Control in Multi-Substituted Aromatic Systems

For an achiral molecule like this compound, the primary challenge is not stereochemistry but regiochemistry: ensuring the substituents are placed at the correct positions on the benzene ring. The outcome of the key nitration step is dictated by the directing effects of the substituents already present on the ring.

Let us consider the nitration of the plausible precursor, 2-chloro-5-fluorobenzoic acid, to obtain the target compound.

-COOH (Carboxyl group): Deactivating and a meta-director.

-Cl (Chloro group): Deactivating but an ortho-, para-director.

-F (Fluoro group): Deactivating but an ortho-, para-director.

In the precursor 2-chloro-5-fluorobenzoic acid, the potential sites for nitration are C3, C4, and C6.

Position 4 (para to -Cl, ortho to -F, meta to -COOH): This position is strongly activated by the para-directing chlorine and ortho-directing fluorine, and is consistent with the meta-directing influence of the carboxyl group. This makes the C4 position the most likely site for electrophilic attack by the nitronium ion (NO₂⁺).

Position 6 (ortho to -Cl, meta to -F and -COOH): This position is activated by the chlorine but may be sterically hindered by the adjacent carboxyl group.

Position 3 (ortho to -Cl and -COOH, meta to -F): This position is highly disfavored due to steric hindrance from two adjacent groups.

Therefore, the nitration of 2-chloro-5-fluorobenzoic acid is predicted to yield the desired this compound as the major product. However, the formation of isomeric impurities, such as 2-chloro-5-fluoro-6-nitrobenzoic acid, is a significant possibility. wipo.intguidechem.com Controlling reaction conditions such as temperature, reaction time, and the concentration of the nitrating agent is essential to maximize the yield of the desired regioisomer and minimize the formation of byproducts. prepchem.comchemicalbook.com

Isolation and Purification Techniques for Synthetic Intermediates and the Final Compound

The isolation and purification of the final product and its intermediates are critical for achieving the high purity required for subsequent applications. A multi-step approach is typically employed.

TechniquePurposeDetails
Precipitation/Quenching Initial isolation of the crude product from the reaction mixture.The acidic reaction mixture is slowly poured onto crushed ice or into cold water. The product, being sparingly soluble in the aqueous medium, precipitates out as a solid. chemicalbook.com
Filtration Separation of the solid crude product from the liquid waste.Standard laboratory or industrial filtration techniques (e.g., suction filtration) are used to collect the solid. google.com
Washing Removal of residual acids and water-soluble impurities.The collected solid (filter cake) is washed with cold water or ice water to remove trapped acids (sulfuric, nitric) and other impurities. chemicalbook.com
Recrystallization Final purification to remove isomeric and other organic impurities.The crude product is dissolved in a hot solvent or a mixed solvent system (e.g., ethanol/water, methanol (B129727)/water) and allowed to cool slowly. The desired compound crystallizes out in a purer form, leaving impurities behind in the solvent. google.com
Drying Removal of residual solvent from the final product.The purified, crystalline product is dried under vacuum or in an oven at a controlled temperature to yield the final, solvent-free compound. guidechem.com
Purity Analysis Confirmation of the purity and identity of the final compound.Techniques like High-Performance Liquid Chromatography (HPLC) are used to determine the purity, while melting point analysis provides a quick check of identity and purity. google.com
An interactive data table summarizing common isolation and purification techniques.

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 5 Fluoro 4 Nitrobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical reactions, allowing for the synthesis of numerous derivatives.

Esterification and Amidation Reactions

Esterification: 2-Chloro-5-fluoro-4-nitrobenzoic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. For instance, the reaction with methanol (B129727) and sulfuric acid yields methyl 2-chloro-5-fluoro-4-nitrobenzoate. chemicalbook.com The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.

A common synthetic route for the esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid is detailed below:

ReactantsReagentsProductYieldReference
2-chloro-4-fluoro-5-nitrobenzoic acid, MethanolSulfuric acidMethyl 2-chloro-4-fluoro-5-nitrobenzoate67% chemicalbook.com

Amidation: Amides are typically synthesized from the more reactive acyl chloride derivative of the carboxylic acid. The acyl chloride of this compound can be readily prepared and subsequently reacted with a primary or secondary amine to form the corresponding amide. For example, the reaction of 2-chloro-4-fluoro-5-nitrobenzoyl chloride with 4-(trifluoromethoxy)aniline (B150132) in the presence of a base like cesium carbonate yields N-(4-trifluoromethoxy-phenyl)-2-chloro-4-fluoro-5-nitro-benzoic acid amide. lookchem.com

An illustrative amidation reaction is as follows:

ReactantsReagentsProductYieldReference
2-chloro-4-fluoro-5-nitrobenzoyl chloride, 4-(trifluoromethoxy)anilineCaesium carbonate, N,N-dimethyl-formamideN-(4-trifluoromethoxy-phenyl)-2-chloro-4-fluoro-5-nitro-benzoic acid amide92% lookchem.com

Formation of Acid Halides (e.g., Acyl Chlorides)

The carboxylic acid can be converted to the more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. A patent describes a process for preparing 2-chloro-4-fluoro-5-nitrobenzoyl chloride from 2-chloro-4-fluoro-5-nitrobenzoic acid using thionyl chloride in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). google.com This acyl chloride is a versatile intermediate for the synthesis of esters and amides. lookchem.comnih.gov

Decarboxylation Pathways

Transformations Involving the Nitro Group

The nitro group is a key functional group that significantly influences the reactivity of the aromatic ring and can itself be transformed into various other functional groups.

Reduction to Amino, Hydroxylamino, or Azo Derivatives

Reduction to Amino Derivatives: The nitro group can be readily reduced to an amino group using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst) or chemical reduction with metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl). sciencemadness.org For instance, methyl 2-chloro-4-fluoro-5-nitrobenzoate can be reduced to methyl 5-amino-2-chloro-4-fluoro-benzoate. chemicalbook.com

A typical reduction of a related nitrobenzoate is shown below:

ReactantReagentsProductReference
Methyl 2-chloro-4-fluoro-5-nitrobenzoateVarious reducing agentsMethyl 5-amino-2-chloro-4-fluoro-benzoate chemicalbook.com

Formation of Hydroxylamino Derivatives: Partial reduction of the nitro group can lead to the formation of hydroxylamino derivatives. This can be achieved using milder reducing agents or by carefully controlling the reaction conditions. These hydroxylamino compounds are often intermediates in the complete reduction to amines and can be reactive species themselves. nih.gov

Formation of Azo Derivatives: Azo compounds, characterized by the -N=N- linkage, can be formed from nitroaromatic compounds, though this is often a side reaction in reductions with certain reagents. A more common route to azo dyes involves the diazotization of an amino group (obtained from the reduction of the nitro group) followed by coupling with an electron-rich aromatic compound. nih.govresearchgate.net The amino derivative of this compound could potentially be converted to a diazonium salt and then used in azo coupling reactions to form a variety of azo dyes. scirp.orgijirset.com

Role of the Nitro Group in Electron Withdrawal and Aromatic Ring Deactivation

The nitro group is a powerful electron-withdrawing group due to both the inductive effect and the resonance effect. researchgate.netwikipedia.org

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds.

Resonance Effect: The nitro group can delocalize the pi electrons of the aromatic ring onto its oxygen atoms, creating a positive charge on the ring.

This strong electron-withdrawing nature has two major consequences for the reactivity of this compound:

Increased Acidity of the Carboxylic Acid: By withdrawing electron density from the carboxylate anion that is formed upon deprotonation, the nitro group stabilizes the conjugate base. This stabilization makes the carboxylic acid more acidic (lowers its pKa) compared to benzoic acid without the nitro group.

Deactivation of the Aromatic Ring towards Electrophilic Aromatic Substitution: The withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards attack by electrophiles. libretexts.orgyoutube.com The nitro group is a meta-director for electrophilic substitution.

Reactions of Halogen Substituents (Chlorine and Fluorine)

The presence of both chlorine and fluorine atoms on the aromatic ring of this compound opens up avenues for a variety of substitution and coupling reactions. The electronic environment created by the nitro and carboxylic acid groups significantly influences the reactivity of these halogen substituents.

Nucleophilic Aromatic Substitution (SNAr) at Chloro and Fluoro Positions

The benzene (B151609) ring of this compound is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group (-NO2) and the carboxylic acid group (-COOH). This electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the aromatic ring at a carbon bearing a leaving group (in this case, chlorine or fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the halide ion restores the aromaticity of the ring.

The positions of the halogen substituents relative to the electron-withdrawing groups are critical for SNAr to occur. Both the chloro group at the 2-position and the fluoro group at the 5-position are ortho and para to the strongly activating nitro group at the 4-position. This geometric arrangement allows for the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group, thereby stabilizing the intermediate and facilitating the reaction.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl halides are common substrates for these transformations. For this compound, both the C-Cl and C-F bonds are potential sites for cross-coupling reactions.

Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl >> F. The C-Cl bond is significantly more reactive than the C-F bond in typical cross-coupling protocols. Therefore, selective cross-coupling at the chloro position is expected to be the predominant pathway.

Suzuki Coupling: Reaction with an organoboron reagent (R-B(OR')2) in the presence of a palladium catalyst and a base would likely lead to the formation of a 5-fluoro-4-nitro-2-substituted benzoic acid.

Heck Coupling: Coupling with an alkene (R-CH=CH2) under palladium catalysis would be expected to yield a 2-alkenyl-5-fluoro-4-nitrobenzoic acid.

Sonogashira Coupling: The reaction with a terminal alkyne (R-C≡CH) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base would likely result in the formation of a 2-alkynyl-5-fluoro-4-nitrobenzoic acid.

Buchwald-Hartwig Amination: This reaction with an amine (R2NH) would be anticipated to produce a 2-(dialkylamino)-5-fluoro-4-nitrobenzoic acid.

Achieving cross-coupling at the less reactive C-F bond would require specialized catalytic systems, often involving bulky, electron-rich phosphine (B1218219) ligands, that are capable of activating the strong C-F bond.

Reactivity Comparison Between Chloro and Fluoro Substituents

In the context of nucleophilic aromatic substitution, the C-F bond is generally more reactive than the C-Cl bond. This is because the highly electronegative fluorine atom polarizes the C-F bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The rate-determining step in SNAr is typically the initial attack of the nucleophile, and the greater polarization of the C-F bond enhances this step. Therefore, in competitive SNAr reactions on this compound, substitution at the 5-fluoro position would be expected to be favored.

Conversely, in palladium-catalyzed cross-coupling reactions, the C-Cl bond is significantly more reactive. The oxidative addition of the aryl halide to the palladium(0) catalyst is the initial and often rate-limiting step. The weaker C-Cl bond undergoes this oxidative addition much more readily than the stronger C-F bond. This disparity in reactivity allows for selective functionalization at the chloro position while leaving the fluoro substituent intact.

Below is an interactive data table summarizing the expected relative reactivity of the halogen substituents in this compound under different reaction conditions.

Reaction TypeMore Reactive SiteLess Reactive SiteRationale
Nucleophilic Aromatic Substitution (SNAr)Fluoro (C5)Chloro (C2)Higher electronegativity of fluorine leads to a more electrophilic carbon, favoring nucleophilic attack.
Palladium-Catalyzed Cross-CouplingChloro (C2)Fluoro (C5)The weaker C-Cl bond undergoes oxidative addition to the palladium catalyst more readily than the stronger C-F bond.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

Directing Effects of Multiple Substituents (Carboxylic Acid, Nitro, Chloro, Fluoro)

The directing effects of the substituents on this compound in electrophilic aromatic substitution (EAS) are a result of the interplay between their inductive and resonance effects.

Carboxylic Acid (-COOH): This group is a deactivating, meta-directing group. It withdraws electron density from the ring both inductively and through resonance, making the ring less susceptible to electrophilic attack. The meta-directing effect arises because the ortho and para positions are more deactivated than the meta position.

Nitro (-NO2): The nitro group is a powerful deactivating, meta-directing group. Its strong electron-withdrawing nature, both through induction and resonance, significantly reduces the electron density of the aromatic ring.

In this compound, the combined effect of the strongly deactivating nitro and carboxylic acid groups makes the aromatic ring highly unreactive towards electrophilic aromatic substitution. Any potential EAS reaction would require harsh conditions and would be expected to be very slow.

Regioselectivity and Reaction Pathways

Due to the strong deactivating nature of the existing substituents, electrophilic aromatic substitution on this compound is highly disfavored. The electron density of the aromatic ring is significantly diminished, making it a poor nucleophile for reaction with electrophiles.

In the hypothetical case of an EAS reaction, predicting the regioselectivity would involve considering the directing effects of all four substituents. The carboxylic acid and nitro groups would direct an incoming electrophile to the positions meta to them. The chloro and fluoro groups would direct to the positions ortho and para to them. Given the positions of the substituents, the only available position on the ring is at C6. This position is meta to the carboxylic acid, ortho to the chloro group, meta to the fluoro group, and ortho to the nitro group. The directing effects are conflicting, and the overwhelming deactivation of the ring makes any prediction of a major product highly speculative.

Conversely, as discussed in section 3.3.1, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution. The regioselectivity of SNAr is determined by the positions of the leaving groups (Cl and F) relative to the electron-withdrawing groups. As both halogens are activated by the nitro group, nucleophilic attack can occur at either C2 or C5, with a preference for the more reactive C-F bond.

Synthesis and Characterization of Derivatives and Analogs of 2 Chloro 5 Fluoro 4 Nitrobenzoic Acid

Derived Heterocyclic Scaffolds

4-Chloro-2-fluoro-5-nitrobenzoic acid is a versatile, commercially available building block utilized in heterocyclic oriented synthesis (HOS). acs.orgnih.gov Its utility stems from the presence of multiple reactive sites that can be addressed sequentially to build complex molecular architectures. A particularly effective strategy involves solid-phase synthesis, where the benzoic acid is first immobilized on a resin, allowing for subsequent reactions to be carried out with the ease of purification by simple filtration. acs.org

Benzimidazoles, Benzotriazoles, Quinoxalinones, Benzodiazepinediones, and Succinimides from Key Intermediates

A robust method for generating a diverse library of heterocyclic compounds from 4-chloro-2-fluoro-5-nitrobenzoic acid has been developed using a solid-phase approach. acs.orgnih.gov The general strategy begins with the immobilization of the acid onto a Rink amide resin. acs.org This is followed by a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the C-4 position is displaced by a primary amine. The key step involves the subsequent reduction of the nitro group at the C-5 position, typically using tin(II) chloride, to yield a polymer-supported o-phenylenediamine (B120857) intermediate. This intermediate is the pivotal precursor for a variety of cyclization reactions. acs.orgacs.org

The resin-bound o-phenylenediamine can be treated with different reagents to yield a range of important heterocyclic scaffolds:

Benzimidazoles: Cyclization with aldehydes or carboxylic acids furnishes the benzimidazole (B57391) ring system.

Benzotriazoles: Treatment with sodium nitrite (B80452) in acidic conditions leads to diazotization and subsequent cyclization to form benzotriazoles. acs.org

Quinoxalinones: Reaction with reagents like chloroacetyl chloride can lead to the formation of the quinoxalinone core. acs.org

Benzodiazepinediones: Condensation with oxalyl chloride results in the formation of a seven-membered benzodiazepine-2,3-dione ring. acs.org

Succinimides: Reaction with succinic anhydride (B1165640) yields resin-bound succinimides. acs.org

This solid-phase methodology is highly amenable to the creation of diverse chemical libraries for drug discovery, although limitations have been noted, such as an unsuccessful attempt to synthesize an eight-membered benzodiazocine ring. acs.orgnih.gov

Table 1: Synthesis of Heterocyclic Scaffolds from a Resin-Bound o-Phenylenediamine Intermediate acs.org
Target HeterocycleCyclization ReagentResulting Scaffold
BenzimidazoleAldehydes or Carboxylic AcidsBenzimidazole
BenzotriazoleSodium Nitrite (NaNO₂)Benzotriazole
QuinoxalinoneChloroacetyl chlorideQuinoxalinone
BenzodiazepinedioneOxalyl chloride1,4-Benzodiazepine-2,3-dione
SuccinimideSuccinic anhydrideSuccinimide

Cyclization Reactions via Functional Group Transformations

The synthesis of the aforementioned heterocyclic scaffolds is underpinned by a sequence of key functional group transformations that exploit the inherent reactivity of the 4-chloro-2-fluoro-5-nitrobenzoic acid core.

Amide Bond Formation: The initial step involves the formation of an amide bond between the carboxylic acid group and the amine functionality of the solid support (e.g., Rink amide resin). This anchors the molecule for subsequent reactions. acs.org

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at C-4 is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitro group and the fluorine atom. This allows for its efficient displacement by primary amines, introducing a key side chain and a nitrogen atom required for later cyclization. acs.orgacs.org

Nitro Group Reduction: The transformation of the C-5 nitro group into a primary amine is the crucial step for enabling cyclization. This reduction is typically achieved using mild reducing agents like tin(II) chloride (SnCl₂), which is effective in the presence of other functional groups. This reduction creates the reactive 1,2-diamine (o-phenylenediamine) system on the aromatic ring. acs.org

Intramolecular/Condensation Cyclization: The final ring-forming step involves the reaction of the newly formed o-phenylenediamine with a suitable dielectrophilic reagent. The choice of this reagent dictates the type of heterocyclic ring that is formed, as summarized in Table 1. For example, the two adjacent amino groups can condense with a carboxylic acid to form a benzimidazole, or with oxalyl chloride to yield a benzodiazepinedione. acs.org

Functionalized Benzoic Acid Derivatives

Beyond its use as a scaffold for complex heterocycles, the carboxylic acid group and the aromatic ring of 4-chloro-2-fluoro-5-nitrobenzoic acid can be modified to produce a range of functionalized derivatives.

Substituted Amides, Esters, and Anhydrides

The carboxyl group of 4-chloro-2-fluoro-5-nitrobenzoic acid is readily converted into common carboxylic acid derivatives.

Amides: As demonstrated in the solid-phase synthesis, the carboxylic acid can be activated and coupled with amines to form substituted amides. acs.org In solution-phase chemistry, this is typically achieved by first converting the acid to an acyl chloride, which then reacts readily with primary or secondary amines.

Esters: Esterification can be performed under standard conditions. For instance, the formation of the corresponding methyl ester, 4-chloro-2-fluoro-5-nitro-benzoic acid methyl ester, is a common transformation used in the synthesis of related compounds. echemi.compharmaffiliates.com

Anhydrides: While less commonly isolated, symmetrical or mixed anhydrides can be prepared from the carboxylic acid. These are highly reactive intermediates often generated in situ for the acylation of nucleophiles.

Amino- and Biaryl-Substituted Compounds

Amino-Substituted Compounds: The selective reduction of the nitro group provides direct access to 5-amino-4-chloro-2-fluorobenzoic acid. This transformation converts the strongly electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring and providing a nucleophilic site for further functionalization. acs.orgnih.gov

Biaryl-Substituted Compounds: The halogen substituents on the ring serve as handles for carbon-carbon bond-forming reactions. While less explored for this specific isomer compared to the heterocyclic syntheses, analogous chloro- and fluoro-substituted aromatic compounds are known to participate in cross-coupling reactions like the Suzuki and Stille reactions to form biaryl derivatives. The reactivity of the C-Cl bond in SNAr reactions suggests it would also be the more reactive site in palladium-catalyzed cross-coupling reactions.

Structure-Reactivity Relationships within Derived Compound Libraries

The synthetic strategy employing 4-chloro-2-fluoro-5-nitrobenzoic acid reveals a clear structure-reactivity relationship based on the controlled, sequential manipulation of its functional groups.

The carboxylic acid is the most convenient point for initial attachment to a solid support via an amide linkage, effectively protecting it and simplifying purification in subsequent steps. acs.org

The C-4 chlorine atom is regioselectively activated for SNAr by the ortho-fluoro and para-nitro substituents. This predictable reactivity allows for the introduction of a wide variety of amine-containing side chains, which is a primary source of diversity in the resulting compound libraries. acs.orgacs.org

The C-5 nitro group serves as a masked amino group. Its reduction is strategically the penultimate step, revealing the second nucleophilic center of the o-phenylenediamine intermediate precisely when needed for the final cyclization. acs.org

The C-2 fluorine atom plays a dual role. It enhances the electrophilicity of the ring, activating the C-4 position for the initial SNAr reaction. It remains in the final product, providing a site for potential hydrogen bonding or metabolic blocking, which can be valuable in medicinal chemistry applications.

The limitations of the cyclization reactions also provide insight. The failure to form an eight-membered ring suggests that the geometry and flexibility of the resin-bound precursor may create a high entropic barrier for the formation of larger ring systems under the applied reaction conditions. acs.orgnih.gov

Solid-Phase Synthesis Methodologies Utilizing 2-Chloro-5-fluoro-4-nitrobenzoic Acid as a Building Block

Extensive research into solid-phase synthesis methodologies has been a cornerstone of modern medicinal chemistry, enabling the rapid generation of large libraries of compounds for drug discovery. However, a thorough review of available scientific literature indicates a notable absence of specific studies detailing the use of this compound as a building block in solid-phase synthesis.

While the principles of solid-phase organic synthesis (SPOS) are broadly applicable to a wide range of chemical scaffolds, the successful implementation of a particular building block is dependent on the development and optimization of specific reaction conditions, including linker strategies, coupling reagents, and cleavage methods. Such detailed experimental data for this compound is not currently present in the cited literature.

For context, related isomers such as 4-Chloro-2-fluoro-5-nitrobenzoic acid have been successfully employed as versatile building blocks in solid-phase synthesis. acs.orgacs.org In these studies, the carboxylic acid functional group allows for attachment to various resins, while the chloro and fluoro substituents provide reactive sites for subsequent diversification through nucleophilic aromatic substitution. The nitro group can also be reduced to an amine, offering another point for chemical modification. These examples with a related isomer highlight the potential utility of functionalized nitrobenzoic acids in combinatorial chemistry.

The lack of specific published research on the solid-phase applications of this compound prevents the inclusion of detailed research findings or data tables for this particular subsection. Further research would be required to establish effective protocols for its immobilization on solid supports and its subsequent chemical transformations in a solid-phase format.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds by providing information about the chemical environment of specific nuclei, such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

Proton (¹H) NMR for Aromatic and Aliphatic Protons

A ¹H NMR spectrum of 2-Chloro-5-fluoro-4-nitrobenzoic acid would be expected to show signals corresponding to the two aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitro, chloro, and carboxylic acid groups, and the electron-donating effect of the fluoro group. The coupling between the adjacent protons and with the fluorine atom would result in characteristic splitting patterns.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 Data not available Data not available Data not available

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum would provide signals for each of the seven unique carbon atoms in the molecule, including the carboxylic acid carbon and the six carbons of the benzene (B151609) ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C-1 (C-COOH) Data not available
C-2 (C-Cl) Data not available
C-3 (C-H) Data not available
C-4 (C-NO₂) Data not available
C-5 (C-F) Data not available
C-6 (C-H) Data not available

Fluorine (¹⁹F) NMR for Fluoro Substituent Characterization

¹⁹F NMR is a highly sensitive technique that would show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to a substituted benzene ring. Furthermore, coupling to the adjacent protons would provide additional structural information.

Table 3: Hypothetical ¹⁹F NMR Data for this compound

Fluorine Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling networks, confirming the relationship between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms to which they are directly attached.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming that the synthesized molecule has the expected composition of C₇H₃ClFNO₄.

Table 4: Theoretical Exact Mass for this compound

Molecular Formula Calculated Exact Mass

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and deducing the structure of this compound through the analysis of its fragmentation patterns. The molecular ion peak (M+) in aromatic acids is typically more intense than in their aliphatic counterparts. quizlet.commiamioh.edu The fragmentation of this compound is expected to follow predictable pathways based on the lability of its functional groups.

Common fragmentation modes for aromatic carboxylic acids involve the initial loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH). miamioh.edulibretexts.org The presence of a nitro group (NO₂) introduces other characteristic fragmentation pathways, including the loss of NO₂ or NO. youtube.com Furthermore, the halogen substituents (Cl and F) influence the fragmentation, with cleavage of the carbon-halogen bond being a possible route. quizlet.com The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, aiding in the confirmation of a chlorine-containing fragment. quizlet.com

Key expected fragmentation events include:

Loss of a hydroxyl radical (-OH): Leading to a fragment at [M-17]+. miamioh.edulibretexts.org

Loss of a carboxyl radical (-COOH): Resulting in a fragment at [M-45]+. libretexts.org

Loss of the nitro group (-NO₂): Producing a fragment at [M-46]+.

Decarboxylation followed by loss of the nitro group: A sequential loss of CO₂ and NO₂.

Cleavage of the C-Cl bond: Loss of a chlorine radical to give an [M-35]+ or [M-37]+ fragment.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound Molecular Weight of C₇H₃ClFNO₄ ≈ 219.55 g/mol

Fragment Lost Resulting Ion Structure (Predicted) m/z Value (for ³⁵Cl)
H [M-H]⁻ (in negative ion mode) 218.5
OH [M-OH]⁺ 202.5
COOH [M-COOH]⁺ 174.5
NO₂ [M-NO₂]⁺ 173.5

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in this compound. The IR spectrum provides a unique "fingerprint" of the molecule based on the vibrational frequencies of its bonds. docbrown.info

The spectrum is expected to be dominated by several characteristic absorption bands:

O-H Stretch: A very broad absorption band is anticipated in the range of 3300-2500 cm⁻¹ due to the stretching of the hydroxyl group in the carboxylic acid, with the broadening caused by intermolecular hydrogen bonding that forms dimeric structures. docbrown.info

C=O Stretch: A strong, sharp peak corresponding to the carbonyl group of the carboxylic acid is expected around 1700 cm⁻¹. docbrown.info Conjugation with the aromatic ring typically shifts this absorption to a slightly lower wavenumber.

NO₂ Stretches: The nitro group will exhibit two distinct stretching vibrations: a strong asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch near 1345-1360 cm⁻¹.

C-Cl Stretch: A band in the region of 750-850 cm⁻¹ can be attributed to the carbon-chlorine bond.

C-F Stretch: A strong absorption for the carbon-fluorine stretch is expected in the 1000-1100 cm⁻¹ range.

Aromatic C=C Stretches: Multiple sharp peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene ring.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch (H-bonded) 3300 - 2500 (broad)
Carbonyl C=O stretch 1710 - 1680
Nitro NO₂ asymmetric stretch 1550 - 1530
Nitro NO₂ symmetric stretch 1360 - 1345
Aryl Halide C-F stretch 1100 - 1000
Aryl Halide C-Cl stretch 850 - 750

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated system of this compound. The presence of the benzene ring, nitro group, and carboxylic acid group, all part of a conjugated π-electron system, gives rise to characteristic absorptions.

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* electronic transitions. nih.goviu.edu The benzene ring itself has characteristic absorptions, which are modified by the attached substituents (chromophores and auxochromes). The nitro group, a powerful chromophore, significantly influences the spectrum, often causing a red shift (bathochromic shift) of the absorption maxima to longer wavelengths. docbrown.info The addition of multiple functional groups to a benzene ring can result in an increase in absorption intensity. nih.goviu.edu Nitroaromatic compounds typically exhibit a broad absorption band in the 240-270 nm range. iu.edu

Table 3: Expected Electronic Transitions and Absorption Maxima (λmax)

Transition Type Chromophore Expected λmax Region (nm)
π → π* Substituted Benzene Ring ~250 - 280
n → π* Nitro Group (NO₂) ~300 - 340

X-ray Crystallography for Single-Crystal Structural Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of this compound in its solid, crystalline state. This technique can provide unambiguous data on bond lengths, bond angles, and torsional angles within the molecule.

For a related compound, 2-chloro-4-nitrobenzoic acid, studies have shown that the molecules organize into centrosymmetric dimer units in the crystal lattice, connected by strong hydrogen bonds between the carboxylic acid groups of adjacent molecules. researchgate.net It is highly probable that this compound would adopt a similar dimeric conformation. This analysis would also confirm the planarity of the benzene ring and the relative orientations of the chloro, fluoro, nitro, and carboxylic acid substituents with respect to the ring.

Table 4: Information Obtainable from X-ray Crystallography

Parameter Description
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry elements present in the crystal structure.
Bond Lengths Precise distances between bonded atoms (e.g., C-C, C=O, C-Cl, C-F).
Bond Angles Angles between adjacent bonds (e.g., O-C-O, C-C-Cl).
Torsional Angles Dihedral angles describing the conformation of the molecule.
Intermolecular Interactions Identification of hydrogen bonding, halogen bonding, and π-stacking.

| Conformation | The spatial arrangement of atoms, including the likely hydrogen-bonded dimer formation. |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard and most reliable method for determining the purity of non-volatile compounds like this compound. innospk.com A reversed-phase HPLC (RP-HPLC) method is typically employed.

In this setup, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a more polar solvent mixture, commonly consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). ekb.egresearchgate.net The compound is detected as it elutes from the column, typically using a UV detector set at a wavelength where the analyte absorbs strongly (e.g., 254 nm). Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. This method can effectively separate the target compound from closely related impurities. ekb.eg

Table 5: Typical RP-HPLC Parameters for Purity Analysis

Parameter Typical Condition
Stationary Phase (Column) C18 (Octadecylsilane), 5 µm particle size
Mobile Phase Gradient or isocratic mixture of Acetonitrile/Methanol and buffered water (e.g., with 0.1% formic acid)
Detector UV-Vis Diode Array Detector (DAD) or single wavelength UV
Detection Wavelength ~254 nm
Flow Rate 0.8 - 1.2 mL/min

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) (as applicable for volatile derivatives)

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and high polarity, which would lead to poor peak shape and thermal decomposition in the injector or column.

However, GC analysis can be performed on a more volatile derivative of the compound. google.com A common derivatization strategy is esterification, for example, converting the carboxylic acid to its methyl ester (methyl 2-chloro-5-fluoro-4-nitrobenzoate). This is often achieved by reacting the acid with methanol in the presence of an acid catalyst. The resulting ester is significantly more volatile and thermally stable, making it suitable for GC analysis. This approach is useful for monitoring the progress of reactions where the acid is a reactant or product. google.com

Table 6: GC Analysis via Derivatization

Step Purpose
1. Derivatization Convert the non-volatile carboxylic acid to a volatile ester (e.g., methyl ester).
2. Injection Inject the ester derivative into the GC system.
3. Separation The derivative is separated from other volatile components on a capillary column (e.g., DB-5 or similar).
4. Detection A Flame Ionization Detector (FID) or Mass Spectrometer (MS) is used to detect the eluting derivative.

| 5. Quantification | The purity of the derivative can be assessed, indirectly reflecting the purity of the original acid sample. |


Chiral Chromatography for Enantiomeric Purity (if chiral derivatives are formed)

While this compound is not chiral, its derivatives can be, necessitating methods to determine enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is a principal technique for separating enantiomers, which are non-superimposable mirror images of a chiral molecule. csfarmacie.cz The separation relies on the differential interaction of the enantiomers with a chiral selector, which can be part of the stationary phase (Chiral Stationary Phase, CSP) or a mobile phase additive. chiralpedia.com

For derivatives of this compound that are chiral, two primary strategies can be employed for enantiomeric purity assessment by chromatography: direct and indirect separation.

Direct Chiral Separation: This method involves the use of a Chiral Stationary Phase (CSP). The enantiomers of the chiral derivative are passed through the HPLC column and interact directly with the CSP. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, form transient diastereomeric complexes with different stability constants, leading to different retention times and thus, separation. eijppr.com For acidic compounds like carboxylic acid derivatives, anion-exchanger type CSPs, such as those derived from quinine (B1679958) or quinidine, have proven to be particularly effective. chromatographyonline.comchiraltech.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are also widely used due to their broad applicability. eijppr.com

Indirect Chiral Separation: This approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.comnih.gov These diastereomers possess different physicochemical properties and can be separated on a standard, achiral stationary phase. chiralpedia.comnih.gov For carboxylic acid derivatives, chiral amines are often used as CDAs. researchgate.net A successful indirect separation is dependent on the availability of a stable, enantiomerically pure CDA and the presence of a suitable functional group on the analyte for the reaction to proceed. chiralpedia.com

The choice of method depends on the specific properties of the chiral derivative, the availability of suitable CSPs or derivatizing agents, and the analytical requirements of the purity assessment.

To illustrate a hypothetical chiral separation of a derivative, consider an amide derivative of this compound formed with a chiral amine. The resulting diastereomers could be separated on a standard reversed-phase column. Alternatively, if the carboxylic acid group is esterified with a chiral alcohol, the resulting diastereomeric esters could also be separated.

Below is a hypothetical data table illustrating the potential results from a direct chiral HPLC separation of a hypothetical chiral derivative of this compound on a polysaccharide-based CSP.

ParameterValue
Chiral Stationary Phase (CSP)Immobilized Amylose tris(3,5-dimethylphenylcarbamate)
Column Dimensions250 mm x 4.6 mm, 5 µm
Mobile Phasen-Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
Detection Wavelength254 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)2.1
Enantiomeric Excess (% ee)>99% (for a hypothetical enantiopure sample)

Computational Chemistry and Theoretical Studies of 2 Chloro 5 Fluoro 4 Nitrobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in providing detailed insights into the electronic environment of 2-Chloro-5-fluoro-4-nitrobenzoic acid.

Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals, and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its electronic structure, molecular orbitals, and charge distribution.

The electronic structure of this compound is characterized by the interplay of the electron-withdrawing effects of the nitro (-NO₂), chloro (-Cl), and fluoro (-F) groups, and the carboxylic acid (-COOH) group, all attached to the benzene (B151609) ring. These substituents significantly influence the electron density distribution across the aromatic system.

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For halogenated nitroaromatic compounds, the HOMO is typically localized on the aromatic ring, while the LUMO is often centered on the nitro group, indicating that this group is the primary site for nucleophilic attack or reduction.

The charge distribution within the molecule can be quantified using various population analysis schemes, such as Mulliken, Natural Bond Orbital (NBO), and Atoms in Molecules (AIM). These analyses provide insights into the partial atomic charges, revealing the electrophilic and nucleophilic sites within the molecule. The carbon atom attached to the carboxylic acid group and the nitrogen atom of the nitro group are expected to carry significant positive charges, making them susceptible to nucleophilic attack. Conversely, the oxygen atoms of the nitro and carboxylic acid groups, along with the fluorine and chlorine atoms, will exhibit negative charges.

Table 1: Illustrative Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p)) This table is generated based on typical values for similar compounds and is for illustrative purposes.

PropertyCalculated Value
HOMO Energy-7.5 eV
LUMO Energy-3.2 eV
HOMO-LUMO Gap4.3 eV
Dipole Moment3.5 D

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, albeit at a higher computational cost compared to DFT.

For this compound, high-level ab initio calculations can be employed to obtain benchmark values for its geometric parameters (bond lengths and angles), vibrational frequencies, and thermochemical properties. These calculations are particularly useful for validating the results obtained from more computationally efficient methods like DFT. For instance, geometry optimization at the MP2 level with a large basis set can provide a very accurate molecular structure, which can then be used for single-point energy calculations at the even more accurate CCSD(T) level to obtain a highly reliable energy value.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules, including their conformational preferences and the pathways of chemical reactions.

Conformational Analysis and Energy Landscapes

The presence of the carboxylic acid and nitro groups, which are subject to rotation around their bonds to the aromatic ring, gives rise to different possible conformations for this compound. Conformational analysis aims to identify the stable conformers and to map the potential energy surface (PES) that governs their interconversion.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a powerful tool for structure elucidation. DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method have been shown to provide accurate predictions of NMR chemical shifts for a wide range of organic molecules, including fluorinated aromatic compounds. walisongo.ac.idnih.gov By calculating the isotropic shielding constants for each nucleus and referencing them to a standard (e.g., tetramethylsilane for ¹H and ¹³C), theoretical chemical shifts can be obtained that are often in excellent agreement with experimental values. For this compound, the predicted chemical shifts would be influenced by the electronic effects of the chloro, fluoro, and nitro substituents.

Table 2: Illustrative Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (ppm) for this compound This table is generated based on typical values for similar compounds and is for illustrative purposes.

AtomPredicted Chemical Shift (ppm)
H (aromatic)8.1 - 8.5
C-COOH~165
C-Cl~135
C-F~160 (with C-F coupling)
C-NO₂~148
¹⁹F-110 to -120

IR Vibrational Frequencies: The calculation of vibrational frequencies using DFT can provide a theoretical infrared (IR) spectrum. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). The resulting vibrational modes can be visualized to aid in their assignment to specific molecular motions. A combined theoretical and experimental study on the related molecule 2-chloro-4-nitrobenzoic acid has demonstrated the utility of DFT in assigning vibrational modes. ijcrr.com For this compound, characteristic vibrational frequencies are expected for the C=O stretching of the carboxylic acid, the asymmetric and symmetric stretching of the nitro group, and the C-Cl and C-F stretching modes.

Table 3: Illustrative Predicted IR Vibrational Frequencies (cm⁻¹) for this compound This table is generated based on typical values for similar compounds and is for illustrative purposes.

Vibrational ModePredicted Frequency (cm⁻¹)
O-H stretch (acid)~3500
C=O stretch (acid)~1720
NO₂ asymmetric stretch~1530
NO₂ symmetric stretch~1350
C-F stretch~1250
C-Cl stretch~750

Reaction Pathway Elucidation and Transition State Analysis

Theoretical calculations can be used to explore the mechanisms of chemical reactions involving this compound. This involves locating the transition state (TS) structures that connect reactants to products on the potential energy surface. By calculating the activation energies (the energy difference between the reactants and the transition state), the feasibility of different reaction pathways can be assessed.

For instance, the nitration of 2-chloro-4-fluorobenzoic acid to form this compound can be studied computationally to understand the regioselectivity of the reaction. researchgate.net Quantum-chemical modeling can help to rationalize why the nitro group is directed to the position ortho to the fluorine and meta to the chlorine and carboxylic acid groups. Such studies provide valuable insights for optimizing reaction conditions and predicting the outcomes of related chemical transformations.

Prediction of Physicochemical Parameters Relevant to Chemical Processes

Computational chemistry provides powerful tools for the prediction of various physicochemical parameters of this compound, offering insights into its reactivity and behavior in chemical processes. These theoretical calculations are crucial for understanding properties such as acidity (pKa) and the strength of its chemical bonds (bond dissociation energies).

The acidity of this compound, quantified by its pKa value, is a critical parameter that influences its solubility, reaction kinetics, and biological interactions. Computational models, such as those based on density functional theory (DFT), can predict pKa values with a high degree of accuracy. These predictions often involve calculating the Gibbs free energy change of the dissociation reaction in a solvent, typically water. For substituted benzoic acids, the pKa is heavily influenced by the electronic effects of the substituents on the aromatic ring. The chloro, fluoro, and nitro groups are all electron-withdrawing, which stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the molecule (resulting in a lower pKa value).

Bond dissociation energy (BDE) is another key parameter that can be computationally investigated. BDE represents the energy required to break a specific bond homolytically. For this compound, the BDEs of the C-Cl, C-F, and C-N bonds are of particular interest as they can indicate the relative stability of these bonds and predict which bond is most likely to break under certain conditions, such as in photochemical or high-temperature reactions. Theoretical calculations can provide valuable data on these parameters, aiding in the design of synthetic routes and understanding potential degradation pathways.

Table 1: Predicted Physicochemical Parameters for this compound

ParameterPredicted ValueComputational MethodSignificance
pKa 2.5 - 3.5DFT with a continuum solvent modelIndicates the acidity of the carboxylic acid group, which is crucial for its reactivity and solubility.
C-Cl Bond Dissociation Energy 90 - 100 kcal/molDFT (e.g., B3LYP)Represents the strength of the carbon-chlorine bond, influencing its stability and potential for dehalogenation reactions.
C-F Bond Dissociation Energy 110 - 120 kcal/molDFT (e.g., B3LYP)Represents the strength of the carbon-fluorine bond, which is typically the strongest carbon-halogen bond.
C-N Bond Dissociation Energy 60 - 70 kcal/molDFT (e.g., B3LYP)Represents the strength of the carbon-nitrogen bond, indicating the stability of the nitro group.

Note: The values in this table are estimates based on computational studies of similar halogenated and nitrated benzoic acid derivatives and are intended to be illustrative. Actual values may vary.

Investigation of Solvent Effects on Molecular Association and Reactivity

The solvent environment can significantly influence the behavior of this compound, affecting both its molecular association and its reactivity. Computational studies are instrumental in elucidating these complex solvent effects at a molecular level.

One of the key aspects of molecular association for carboxylic acids is the formation of hydrogen-bonded dimers. In nonpolar solvents, benzoic acids, including this compound, are expected to form stable cyclic dimers through hydrogen bonding between their carboxylic acid groups. In contrast, in polar, protic solvents like water or alcohols, the solute molecules are more likely to form hydrogen bonds with the solvent molecules, which can disrupt the formation of dimers. Computational models can simulate these interactions and predict the equilibrium between the monomeric and dimeric forms in different solvents.

Solvent polarity also plays a crucial role in the reactivity of this compound. For reactions involving charged intermediates or transition states, a polar solvent can provide stabilization, thereby accelerating the reaction rate. For instance, in nucleophilic aromatic substitution reactions, where a nucleophile attacks the electron-deficient aromatic ring, a polar solvent can help to stabilize the negatively charged Meisenheimer complex intermediate. Computational methods, such as continuum solvent models or explicit solvent simulations, can be employed to quantify the effect of the solvent on the reaction energy barriers and provide insights into the reaction mechanism.

Table 2: Predicted Solvent Effects on the Properties of this compound

Solvent PropertyEffect on Molecular AssociationEffect on Reactivity
Polarity In polar solvents, monomeric species are favored due to solute-solvent hydrogen bonding. In nonpolar solvents, dimer formation through intermolecular hydrogen bonding is more prevalent.Reactions with polar transition states or charged intermediates are generally accelerated in polar solvents due to better solvation and stabilization.
Protic vs. Aprotic Protic solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group and hindering dimer formation. Aprotic solvents are less effective at solvating the carboxylic acid, thus favoring dimerization.In reactions where the carboxylate anion is a nucleophile, aprotic solvents can enhance its reactivity by not solvating it as strongly as protic solvents.
Dielectric Constant A higher dielectric constant of the solvent will favor the dissociation of the carboxylic acid, leading to a higher concentration of the carboxylate anion.Solvents with a high dielectric constant can better stabilize charged species, which can influence the rates of ionic reactions.

Note: The trends described in this table are based on general principles of physical organic chemistry and computational studies of related benzoic acid derivatives.

Applications in Advanced Organic Synthesis and Material Science

Role as a Key Intermediate in Multi-Step Organic Syntheses

2-Chloro-4-fluoro-5-nitrobenzoic acid serves as a critical building block in the synthesis of complex organic molecules, most notably in the production of agrochemicals and pharmaceuticals. kinsotech.comgoogle.com Its reactivity, enhanced by the presence of electron-withdrawing chloro, fluoro, and nitro groups, makes it an ideal precursor for constructing elaborate molecular frameworks. innospk.com

One of the most prominent applications of this compound is as a vital intermediate in the manufacturing of the herbicide Saflufenacil. kinsotech.comgoogle.comwipo.int The synthesis of Saflufenacil involves several steps where 2-chloro-4-fluoro-5-nitrobenzoic acid is a foundational component. Similarly, in the pharmaceutical industry, it is a key intermediate in the synthesis of the antifungal agent Albaconazole, which is recognized for its neuroprotective properties. innospk.com The versatility of 2-chloro-4-fluoro-5-nitrobenzoic acid allows it to participate in a variety of chemical transformations, making it a cornerstone in the multi-step synthesis of these and other high-value compounds.

A general synthetic pathway to produce 2-chloro-4-fluoro-5-nitrobenzoic acid itself involves the nitration of 2-chloro-4-fluorobenzoic acid using a mixture of sulfuric acid and nitric acid. google.com An alternative route starts from 2-chloro-4-fluorotoluene (B151448), which undergoes photochlorination, followed by mixed acid nitration and subsequent hydrolysis-oxidation to yield the final product. google.com

Building Block for Functionalized Materials and Polymers

While the primary application of 2-chloro-4-fluoro-5-nitrobenzoic acid is as an intermediate in the synthesis of agrochemicals and pharmaceuticals, its potential as a building block for functionalized materials is an area of interest.

Currently, there is limited specific information available in publicly accessible scientific literature regarding the direct use of 2-chloro-4-fluoro-5-nitrobenzoic acid as a monomer in polymer synthesis. However, its difunctional nature, possessing both a carboxylic acid group and reactive sites on the aromatic ring, suggests its potential for such applications. In principle, it could be utilized in the synthesis of specialty polymers where the introduction of its specific halogen and nitro functionalities could impart desired properties such as thermal stability, flame retardancy, or specific optical characteristics.

There are indications that 2-chloro-4-fluoro-5-nitrobenzoic acid can be employed in the formulation of liquid crystal materials. kinsotech.com The rigid core of the benzoic acid derivative, combined with its polar substituents, are features often found in molecules designed for liquid crystal applications. These properties can influence the mesophase behavior and electro-optical characteristics of the final material. However, detailed research findings on the specific liquid crystalline materials derived from this compound are not extensively documented in the available literature.

Similarly, while its structural features might suggest potential applications in organic electronics, for instance, as a component in the synthesis of organic semiconductors or dielectrics, there is currently a lack of specific research data to substantiate this.

Precursor in the Development of Novel Catalytic Systems (e.g., as a ligand in coordination chemistry)

The potential for 2-chloro-4-fluoro-5-nitrobenzoic acid to act as a precursor in the development of novel catalytic systems, for example as a ligand in coordination chemistry, is an area that warrants further investigation. The carboxylic acid group can act as a coordinating site for metal ions, and the electronic properties of the aromatic ring, influenced by the halogen and nitro substituents, could modulate the catalytic activity of the resulting metal complex. Despite this potential, there is a notable absence of specific research in the public domain detailing the synthesis and catalytic applications of coordination complexes involving 2-chloro-4-fluoro-5-nitrobenzoic acid as a ligand.

Use in the Synthesis of Specialty Chemicals and Agrochemical Intermediates (focus on chemical synthesis, not specific product efficacy or safety)

The most well-documented and significant application of 2-chloro-4-fluoro-5-nitrobenzoic acid is in the synthesis of specialty chemicals, particularly as an intermediate for agrochemicals. kinsotech.comgoogle.com

Synthesis of Saflufenacil Intermediate:

Reactant Product Significance
2-Chloro-4-fluoro-5-nitrobenzoic acid2-Chloro-4-fluoro-5-aminobenzoic acidKey intermediate in Saflufenacil synthesis

The reduction of the nitro group to an amine is a standard transformation in organic synthesis and can be achieved through various methods, such as catalytic hydrogenation or using reducing agents like tin(II) chloride or iron in acidic media. The resulting 2-chloro-4-fluoro-5-aminobenzoic acid is then further elaborated through a series of reactions to construct the final complex structure of Saflufenacil.

The chemical properties of 2-chloro-4-fluoro-5-nitrobenzoic acid make it a valuable precursor for a range of other specialty chemicals. The presence of multiple reactive sites allows for a variety of chemical modifications, enabling the synthesis of a diverse array of derivatives with potential applications in different fields of chemistry.

Environmental Fate and Degradation Mechanisms of 2 Chloro 5 Fluoro 4 Nitrobenzoic Acid

Hydrolytic Stability and Degradation Pathways in Aqueous Environments

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of 2-Chloro-5-fluoro-4-nitrobenzoic acid is a critical factor in its environmental persistence in aqueous systems. Generally, aromatic halides are resistant to hydrolysis under typical environmental conditions of pH and temperature. The carbon-halogen bonds on an aromatic ring are stronger than those in aliphatic compounds, and the benzene (B151609) ring itself is stable.

The presence of electron-withdrawing groups, such as the nitro (-NO2) and carboxyl (-COOH) groups, can influence the susceptibility of the aryl halides to nucleophilic substitution by hydroxide (B78521) ions. However, studies on similar compounds, such as chlorobenzoic acids, indicate that hydrolysis is a very slow process, with half-lives that can extend to years under neutral pH conditions. The rate of hydrolysis can be influenced by pH, with faster degradation often observed under strongly alkaline conditions. For this compound, significant hydrolytic degradation is not expected to be a primary dissipation pathway in most natural aquatic environments.

Due to the limited available data for the specific hydrolytic half-life of this compound, the following table presents data for related compounds to provide an indication of the general stability of this class of chemicals.

CompoundpHTemperature (°C)Half-life (t½)
Halogenated Aliphatics (general)725Hours to Years
ChlorobenzeneHigh Temperature and Pressure RequiredVery Long
Amides (general)725> 1000 years

Photolytic Degradation Mechanisms under Simulated Environmental Conditions (e.g., UV irradiation)

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. For this compound, photolysis in aqueous environments is a potential degradation pathway. The process is influenced by the wavelength and intensity of light, as well as the presence of other substances in the water that can act as photosensitizers.

The direct photolysis of nitroaromatic compounds in aqueous solutions can occur through the absorption of UV light, leading to the excitation of the molecule. nih.gov This can result in a variety of transformations, including the reduction of the nitro group to a nitroso or amino group, or its replacement with a hydroxyl group. nih.gov The mechanism for nitrobenzene (B124822) degradation has been suggested to primarily involve a nitro-nitrite intramolecular rearrangement. nih.gov

Furthermore, the carbon-halogen bonds can undergo cleavage. Studies on related chloro/fluoro-benzoic acid derivatives have shown that dechlorination occurs more readily than defluorination due to the weaker C-Cl bond compared to the C-F bond. Therefore, a likely initial step in the photolytic degradation of this compound is the cleavage of the carbon-chlorine bond to form 5-fluoro-4-nitrobenzoic acid. Subsequent reactions could involve the cleavage of the carbon-fluorine bond, further transformation of the nitro group, and eventual cleavage of the aromatic ring, leading to the formation of smaller organic acids and ultimately mineralization to carbon dioxide and water.

The efficiency of photolysis is often described by the quantum yield, which is the number of molecules transformed per photon absorbed. The following table provides quantum yields for the photolysis of some related nitroaromatic compounds.

CompoundQuantum Yield (Φ)Conditions
Nitrobenzene~10⁻³Aqueous solution, polychromatic light nih.gov
Nitrophenols10⁻³ - 10⁻⁴Aqueous solution, polychromatic light nih.gov
Nitrobenzene (UV/H₂O₂)0.30 - 0.36Aqueous solution nih.gov
Nitrophenols (UV/H₂O₂)0.31 - 0.54Aqueous solution nih.gov

Microbial Biotransformation Pathways and Metabolite Identification

Microbial biotransformation is a key process in the degradation of many organic pollutants in the environment. The degradation of halogenated and nitroaromatic compounds by microorganisms has been extensively studied. For this compound, several biotransformation pathways can be postulated based on studies of analogous compounds, such as 2-chloro-4-nitrobenzoic acid (2C4NBA). nih.govresearchgate.netnih.gov

A common initial step in the aerobic microbial degradation of chlorinated nitroaromatic compounds is the oxidative removal of the chlorine atom. nih.govresearchgate.netnih.gov For instance, Acinetobacter sp. has been shown to initiate the degradation of 2C4NBA by an oxidative ortho dehalogenation, leading to the formation of 2-hydroxy-4-nitrobenzoic acid. nih.govresearchgate.netnih.gov This is followed by the release of the nitro group as nitrite (B80452) and further hydroxylation of the aromatic ring. nih.govresearchgate.netnih.gov

Another potential pathway is the reduction of the nitro group to an amino group, forming 2-chloro-5-fluoro-4-aminobenzoic acid. This is a common transformation for nitroaromatic compounds under both aerobic and anaerobic conditions. The resulting aromatic amine is often more susceptible to further degradation.

Following these initial transformations, the aromatic ring is typically cleaved by dioxygenase enzymes, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways and be completely mineralized.

A plausible degradation pathway for this compound, based on the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp., could involve the following steps:

Oxidative Dechlorination: The initial attack by a monooxygenase enzyme results in the removal of the chlorine atom and the formation of 5-fluoro-2-hydroxy-4-nitrobenzoic acid.

Denitration: The nitro group is subsequently removed, yielding 5-fluoro-2,4-dihydroxybenzoic acid.

Ring Cleavage: A dioxygenase enzyme cleaves the aromatic ring, leading to the formation of aliphatic intermediates.

Further Metabolism: The aliphatic intermediates are further metabolized and eventually enter the tricarboxylic acid (TCA) cycle.

Adsorption and Mobility Characteristics in Different Environmental Matrices

The adsorption and mobility of this compound in environmental matrices such as soil and sediment are critical factors that influence its transport, bioavailability, and potential for groundwater contamination. The extent of adsorption is largely dependent on the physicochemical properties of both the compound and the environmental matrix.

For organic acids like this compound, the soil pH and the organic carbon content are the primary factors controlling adsorption. The carboxyl group of the benzoic acid will be deprotonated at pH values above its pKa, resulting in a negatively charged molecule. This anionic form is generally more mobile in soils due to electrostatic repulsion from negatively charged soil colloids (clay and organic matter).

The adsorption of benzoic acid and its derivatives has been shown to be higher in soils with greater organic matter and clay content. researchgate.net The interaction with soil organic matter can involve partitioning into the organic phase, while interactions with clay minerals can occur through surface complexation.

CompoundLog KocMobility Class
Benzoic acid1.18High
2,4-Dichlorobenzoic acid2.3 - 2.9Moderate to Low
Pentachlorobenzoic acid4.5Very Low

Based on its structure, this compound is expected to have moderate mobility in soils, with its transport being significantly influenced by soil pH and organic matter content.

Emerging Research Avenues and Challenges in 2 Chloro 5 Fluoro 4 Nitrobenzoic Acid Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes with Reduced Environmental Footprint

A primary challenge in the study of 2-Chloro-5-fluoro-4-nitrobenzoic acid is the absence of well-established and environmentally benign synthetic protocols. Research on related isomers, such as 2-chloro-4-fluoro-5-nitrobenzoic acid, often relies on multi-step processes that begin with starting materials like 2-chloro-4-fluorotoluene (B151448) or 2-chloro-4-fluorobenzoic acid. google.comgoogle.com These conventional methods frequently involve harsh nitration conditions using mixed acids (sulfuric and nitric acid), which pose significant environmental and safety concerns. google.comprepchem.comchemicalbook.com The development of sustainable alternatives is therefore a critical research avenue.

Future research should focus on several key areas to improve efficiency and reduce the environmental footprint:

Catalytic Nitration: Investigating novel catalytic systems to replace the stoichiometric use of strong acids could lead to milder reaction conditions and reduced waste.

Alternative Starting Materials: Exploring different precursors and synthetic disconnections may open up more efficient pathways. For instance, methods developed for other isomers involve the oxidation of a methyl or dichloromethyl group, which could be adapted. google.com

Greener Solvents and Reagents: The use of safer solvents and oxidizing agents, such as hydrogen peroxide, could drastically improve the sustainability of the synthesis. google.com A significant challenge in any synthetic approach is controlling the regioselectivity to produce the desired 4-nitro isomer exclusively, avoiding the formation of other impurities. google.com

Table 1: Comparison of Potential Synthetic Precursors and Methods
Starting MaterialKey Transformation StepsPotential AdvantagesKey Challenges
2-Chloro-5-fluorobenzoic acidRegioselective NitrationDirect route, fewer steps.Controlling nitration at the C4 position; use of harsh mixed acids. prepchem.com
2-Chloro-5-fluorotolueneNitration followed by OxidationMay offer different regioselectivity.Requires strong oxidizing agents; potential for side reactions.
Substituted Benzotrichloride (B165768)Nitration followed by HydrolysisPrecursors can be liquids and easier to handle than solids. google.compatsnap.comHydrolysis step can require catalysts or high temperatures. google.com

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

The unique arrangement of substituents on this compound dictates a complex reactivity profile that remains largely unexplored. The electron-withdrawing nature of the chloro, fluoro, and nitro groups renders the aromatic ring susceptible to certain types of reactions while deactivating it towards others. Key functional handles for novel transformations include the carboxylic acid, the nitro group, and the C-Cl bond.

Emerging research should investigate:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is activated by the adjacent nitro group, making it a prime site for SNAr reactions. Studies on related isomers like 2-chloro-5-nitrobenzoic acid have demonstrated successful amination under catalyst-free conditions in superheated water. researchgate.net Exploring a wide range of nucleophiles (amines, thiols, alkoxides) could generate a library of novel derivatives.

Nitro Group Reduction: The reduction of the nitro group to an amine would yield a substituted anthranilic acid derivative. These compounds are valuable intermediates in the synthesis of heterocycles and pharmacologically active molecules. researchgate.net

Carboxylic Acid Derivatization: Standard transformations of the carboxylic acid group (e.g., esterification, amidation, conversion to acyl chloride) provide a gateway to further functionalization.

Heterocycle Synthesis: The reduced amine derivative could be used in cyclization reactions to form various heterocyclic scaffolds, such as benzimidazoles or quinoxalinones, a strategy that has been successfully applied to the isomer 4-chloro-2-fluoro-5-nitrobenzoic acid. acs.org

Design and Synthesis of Advanced Functional Materials Incorporating the Compound as a Key Structural Motif

The high degree of functionalization and predictable reactivity make this compound an attractive candidate as a key structural motif in advanced functional materials. Although no specific applications have been reported, its properties can be extrapolated to suggest several promising research directions. The study of solvates and polymorphs in the related 2-chloro-4-nitrobenzoic acid highlights the potential for crystal engineering and the development of materials with tailored solid-state properties. rsc.orgresearchgate.net

Future avenues for exploration include:

Polymer Synthesis: The compound could be converted into a monomer and incorporated into polymers. The resulting materials may exhibit enhanced thermal stability or specific electronic properties due to the halogen and nitro substituents.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal linker for the construction of MOFs. The functional groups on the aromatic ring could be used to tune the pore environment and properties of the resulting framework.

Fluorescent Probes: Derivatives of similar compounds, such as 2-fluoro-5-nitrobenzoic acid, have been used to synthesize fluorescent sensors. ossila.com By reacting this compound with fluorescent dyes, it may be possible to create novel probes for detecting specific analytes.

Application of Machine Learning and Artificial Intelligence for Reaction Prediction, Optimization, and Property Estimation

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating discovery and reducing the need for extensive trial-and-error experimentation. chemcopilot.com For a molecule like this compound, where experimental data is scarce, AI tools could be particularly impactful.

Key applications include:

Retrosynthesis and Route Optimization: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways that might be overlooked by human chemists. chemcopilot.comengineering.org.cn These algorithms, trained on vast reaction databases, can identify optimal starting materials and reaction sequences. chemcopilot.com

Reaction Outcome and Condition Prediction: ML models can predict the likely products, yields, and side reactions of a chemical transformation under various conditions (e.g., solvent, temperature, catalyst). chemcopilot.comeurekalert.org This would be invaluable for optimizing the challenging nitration step or predicting the success of novel SNAr reactions.

Property Estimation: AI can estimate key physicochemical properties, such as pKa, solubility, and reactivity parameters, before the molecule is even synthesized. This allows for the pre-screening of virtual derivatives for specific applications, saving time and resources.

Comparative Studies with Isomers to Elucidate Structure-Property-Reactivity Relationships

A significant body of research exists for isomers of this compound, providing a rich dataset for comparative studies. Understanding how the positional changes of the substituents affect the molecule's properties is crucial for rational design. The Hammett equation provides a theoretical framework for quantifying how the position of a substituent influences the acidity and reactivity of benzoic acid derivatives. libretexts.org

A comparative study should focus on:

Acidity (pKa): The relative positions of the three electron-withdrawing groups will have a profound impact on the acidity of the carboxylic acid. Density functional theory (DFT) calculations and experimental measurements could quantify these differences. mdpi.com

Reactivity in SNAr: The rate of nucleophilic substitution of the chlorine atom is highly dependent on the position of the activating nitro group. The target compound (with a para-nitro group) would be expected to have different reactivity compared to an isomer with an ortho- or meta-nitro group.

Spectroscopic and Physicochemical Properties: A systematic comparison of properties like melting point, solubility, and crystal packing across the isomer series would provide fundamental insights into their solid-state behavior.

Table 2: Selected Isomers for Comparative Study
Compound NameCAS NumberKey Structural FeatureAnticipated Impact on Properties
This compoundNot availableCl (ortho), F (meta), NO2 (para) to COOHStrong activation of C-Cl bond by para-NO2; high acidity.
2-Chloro-4-fluoro-5-nitrobenzoic acid114776-15-7 xieshichem.comCl (ortho), F (para), NO2 (meta) to COOHDifferent electronic environment affecting acidity and reactivity. innospk.com
4-Chloro-2-fluoro-5-nitrobenzoic acidNot availableCl (para), F (ortho), NO2 (meta) to COOHUsed as a building block for solid-phase synthesis of heterocycles. acs.org
2-Chloro-5-nitrobenzoic acid2516-96-3 nist.govLacks fluorine substituent.Serves as a baseline to study the effect of the fluorine atom. researchgate.net
2-Chloro-4-nitrobenzoic acidNot availableLacks fluorine; different NO2 position.Studied for its polymorphic transformations. rsc.org

Addressing the Specific Research Gaps for this compound in the Academic Literature

The most significant challenge in the chemistry of this compound is the profound lack of dedicated research. A comprehensive search of the academic and patent literature reveals a scarcity of information on this specific isomer. This presents a clear opportunity for foundational research to characterize the molecule and unlock its potential.

The primary research gaps that need to be addressed are:

Lack of Verified Synthetic Routes: There are no published, optimized, and scalable methods for its synthesis. Developing and reporting such a procedure is the first and most critical step.

Absence of Physicochemical Characterization: Fundamental data, including melting point, pKa, solubility, and spectroscopic data (NMR, IR, MS), are not readily available.

Unexplored Reactivity: While its reactivity can be predicted based on theory, there is no experimental validation of its behavior in key chemical transformations.

No Reported Applications: The potential of this compound as an intermediate for pharmaceuticals, agrochemicals, or functional materials has not been investigated. innospk.com

Lack of Direct Comparative Data: Without experimental data, it is impossible to accurately compare its properties to its more well-studied isomers, hindering the understanding of structure-property relationships.

Q & A

Basic: What are the common synthetic routes for 2-chloro-5-fluoro-4-nitrobenzoic acid?

Answer:
The compound is typically synthesized via:

Nitration of 2-chloro-5-fluorobenzoic acid using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 90–100°C for 2–3 hours .

Oxidation of dialkyl malonates or acetoacetates substituted with chloro-fluoro-nitrophenyl groups. For example, heating dialkyl malonates with 40% HNO₃ at 70°C yields a mixture of isomers, with the desired product isolated via crystallization from ethyl acetate .

Advanced: How can regioselectivity in nitration be optimized to minimize formation of positional isomers?

Answer:
Regioselectivity is influenced by:

  • Solvent choice : Concentrated H₂SO₄ directs nitration to the para position relative to the electron-withdrawing nitro group.
  • Temperature control : Maintaining 90–100°C minimizes side reactions.
  • Precursor substitution : Starting with a meta-chloro substituent (relative to the carboxylic acid group) enhances para-nitration. Post-synthesis, isomers (e.g., 4-chloro-5-fluoro-2-nitrobenzoic acid) can be differentiated via ¹H NMR (e.g., δ 7.04 ppm for aromatic protons) .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Crystallization : Ethyl acetate is preferred for isolating the pure product, achieving >95% purity (Example 11, ).
  • Solvent extraction : Post-reaction, aqueous workup with ice-water precipitation removes unreacted starting materials .

Advanced: How can contradictions in spectroscopic data for structural confirmation be resolved?

Answer:
Combine multiple techniques:

  • X-ray crystallography : Use SHELX or ORTEP-III to resolve crystal structures.
  • ¹H NMR and MS : Match observed peaks (e.g., δ 7.04–7.82 ppm for aromatic protons; m/z 234 [M⁺]) with literature data .
  • Computational modeling : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes .

Basic: What are the primary applications of this compound in heterocyclic synthesis?

Answer:
It serves as a precursor for:

  • Quinolone antibiotics : The nitro group undergoes nucleophilic aromatic substitution (SNAr) with aminophenols to form dibenzoxazepinones .
  • Agrochemical intermediates : Derivatives like acifluorfen (a herbicide) are synthesized via coupling reactions .

Advanced: How can computational modeling predict hydrogen-bonding patterns in crystal structures?

Answer:
Apply graph set analysis (Etter’s formalism) to categorize hydrogen-bonding motifs (e.g., chains, rings). For example, the carboxylic acid group forms R₂²(8) dimers, stabilizing the crystal lattice. Tools like Mercury or CrystalExplorer visualize these interactions .

Basic: What safety protocols are critical during handling?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact ( ).
  • Storage : Keep in a dry, ventilated area away from oxidizers (e.g., HNO₃) .

Advanced: How can mechanistic studies elucidate nitro group reactivity under varying conditions?

Answer:

  • Kinetic studies : Monitor reaction progress via HPLC under different temperatures/pH.
  • Isotopic labeling : Use ¹⁵N-labeled HNO₃ to trace nitro group incorporation via mass spectrometry .

Basic: What analytical techniques confirm the absence of by-products like 4-chloro-5-fluoro-2-nitrobenzoic acid?

Answer:

  • TLC with UV detection : Use silica gel plates (ethyl acetate/hexane eluent) to separate isomers.
  • ¹H NMR integration : Compare peak ratios (e.g., 4:1 isomer mixture in Example 11) .

Advanced: How can substituent modifications enhance bioactivity in derivatives?

Answer:

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position to improve binding to bacterial DNA gyrase.
  • In vitro assays : Test derivatives against Gram-negative pathogens (e.g., E. coli) to evaluate minimum inhibitory concentrations (MICs) .

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